REACTION_SMILES
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[CH3:8][O:9][c:10]1[cH:11][cH:12][c:13]([N+:23](=[O:24])[O-:25])[c:14]2[c:15]1[s:16][c:17]1[c:18]2[cH:19][cH:20][cH:21][cH:22]1.[ClH:1].[OH2:26].[n:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[OH:9][c:10]1[cH:11][cH:12][c:13]([N+:23](=[O:24])[O-:25])[c:14]2[c:15]1[s:16][c:17]1[c:18]2[cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc([N+](=O)[O-])c2c1sc1ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(O)c2sc3ccccc3c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |